2,3-Dihydro-1,4-benzodioxin-6-yl-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is 361.14264148 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds including the pyrazolo[4,3-c]pyridine derivatives involves multi-step chemical processes that result in the creation of these complex molecules. Studies detail the methodologies employed in synthesizing these compounds, emphasizing the importance of specific reactions and conditions to achieve the desired products. For example, the regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showcases the chemical ingenuity in producing potentially bioactive molecules with a pyrazole core. These compounds are characterized using techniques such as 1H NMR, 13C NMR, IR, and mass spectroscopy to confirm their structures (Ananda et al., 2016).
Antimicrobial Activity
Research into the antimicrobial properties of pyrazolo[4,3-c]pyridine derivatives reveals their potential in combating bacterial and fungal infections. The synthesis and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones demonstrate their in vitro effectiveness against various microbial strains, highlighting the role of these compounds in developing new antimicrobial agents (Elgemeie et al., 2017).
Antiprotozoal and Antitumor Activities
Some derivatives show promising antiprotozoal activity against pathogens like Plasmodium falciparum, suggesting their potential in malaria treatment. The structure-activity relationship (SAR) studies help in understanding the molecular features crucial for antiprotozoal efficacy (Silva et al., 2016). Additionally, the antitumor potential of these compounds is investigated, with certain derivatives exhibiting cytotoxic effects against various cancer cell lines, indicating their potential in cancer therapy (Alam et al., 2017).
Neuroactive Properties
The exploration of neuroactive properties in pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, inspired by known sedatives and analgesics, opens avenues for the development of new drugs targeting the central nervous system. Compounds showing hypnotic and analgesic effects in vivo suggest their potential as novel therapeutics for pain and sleep disorders (Menegatti et al., 2006).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-21(15-6-7-18-19(12-15)27-11-10-26-18)24-9-8-17-16(13-24)20(23-22-17)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQFEYZUZDAKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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